9,12,15-Hexadecatrienoic acid

bifunctional fatty acid desaturase Cop-odeA recombinant PUFA production

9,12,15-Hexadecatrienoic acid (CAS 66753-70-6; 16:3ω1; 16:3n-1) is a long-chain polyunsaturated fatty acid (PUFA) with a 16-carbon backbone and three cis double bonds at positions 9, 12, and 15. It belongs to the fatty acyls class and is structurally distinct from the more widely studied omega-3 hexadecatrienoic acid isomer (7,10,13-16:3) found in Brassica napus.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
Cat. No. B13810839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,12,15-Hexadecatrienoic acid
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESC=CCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2,4-5,7-8H,1,3,6,9-15H2,(H,17,18)/b5-4+,8-7+
InChIKeyOAXMYGCFSSOPQP-AOSYACOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,12,15-Hexadecatrienoic Acid: A Distinctive C16 Omega-1 Polyunsaturated Fatty Acid for Chemotaxonomic, Biotechnological, and Cosmetic Procurement


9,12,15-Hexadecatrienoic acid (CAS 66753-70-6; 16:3ω1; 16:3n-1) is a long-chain polyunsaturated fatty acid (PUFA) with a 16-carbon backbone and three cis double bonds at positions 9, 12, and 15 [1]. It belongs to the fatty acyls class and is structurally distinct from the more widely studied omega-3 hexadecatrienoic acid isomer (7,10,13-16:3) found in Brassica napus [2]. Unlike α-linolenic acid (18:3ω3), which bears its terminal double bond three carbons from the methyl end, 9,12,15-hexadecatrienoic acid carries its terminal unsaturation at the ω1 position, a feature that fundamentally alters its biosynthetic origin, enzymatic recognition, and potential biological fate [3].

Why Generic Substitution of 9,12,15-Hexadecatrienoic Acid Fails: Isomer-Specific Desaturase Recognition and Source-Restricted Natural Occurrence


9,12,15-Hexadecatrienoic acid cannot be interchanged with other hexadecatrienoic acid isomers (e.g., 7,10,13-16:3 or 6,9,12-16:3) because its double bond regioisomerism dictates distinct biosynthetic machinery and biological compartmentalization. The Δ15 desaturase that produces the 9,12,15 isomer in fungi such as Trichoderma sp. AM076 operates on a 9,12-hexadecadienoic acid substrate that already carries the Δ9 and Δ12 unsaturations—a substrate profile fundamentally different from the ω3 desaturases that generate the 7,10,13 isomer in higher plants [1]. Furthermore, the 9,12,15 isomer accumulates at 7.2–9.5% of total fatty acids in Codium macroalgae, whereas the 7,10,13 isomer is typically found at only trace levels (<0.1%) in Brassica napus seed oils [2][3]. Generic substitution would therefore lead to erroneous chemotaxonomic assignments, irrelevant enzymatic specificity data, and incompatible sourcing for applications requiring the ω1 terminal unsaturation pattern.

Quantitative Differentiation Evidence for 9,12,15-Hexadecatrienoic Acid: Direct Comparative Data Against Closest Analogs


Recombinant Desaturase Product Accumulation: 9,12,15-Hexadecatrienoic Acid (1.0%) vs. α-Linolenic Acid (0.6%) in an Isogenic Yeast System

In a Saccharomyces cerevisiae expression system harboring the Cop-odeA bifunctional Δ12/Δ15 desaturase from Coprinus cinereus, 9,12,15-hexadecatrienoic acid accumulated to 1.0% of total fatty acids, exceeding the accumulation of α-linolenic acid (18:3ω3, 0.6%) by 1.67-fold [1]. The precursor 9,12-hexadecadienoic acid accumulated to 8.8%, yielding a Δ15 desaturation conversion efficiency (product/substrate ratio) of 11.4% for the C16 pathway [1]. In contrast, the C18 pathway yielded a conversion efficiency of only 2.1% (α-linolenic acid 0.6% from linoleic acid 29.0%), indicating that the Cop-odeA desaturase exhibits a 5.4-fold higher relative conversion efficiency for the C16 substrate pair than the C18 pair [1].

bifunctional fatty acid desaturase Cop-odeA recombinant PUFA production Saccharomyces cerevisiae

Chemotaxonomic Marker Abundance: 9,12,15-Hexadecatrienoic Acid at 7.2–9.5% vs. Hexadecatetraenoic Acid (C16:4) Undetected in Three Codium Species

In a comparative fatty acid profiling study of three Codium species (C. dimorphum, C. fernandezianum, C. fragile) from Chilean waters, hexadecatrienoic acid (C16:3) was consistently detected as a major PUFA at 7.2% to 9.5% of total fatty acids across all three species, while hexadecatetraenoic acid (C16:4) was entirely undetected [1]. The hexadecatrienoic acid abundance exceeded that of several well-established fatty acid markers: it was comparable to linolenic acid (C18:3) levels and represented the dominant C16 polyunsaturated species in these algae [1]. Palmitic acid (C16:0) was the only more abundant fatty acid at 28–54% [1]. This >7% threshold presence across phylogenetically distinct Codium species establishes it as a genus-level chemotaxonomic marker, whereas the 7,10,13 isomer in terrestrial plants such as Brassica napus is found at trace levels of approximately 0.03 weight-% [1][2].

chemotaxonomy Codium macroalgae fatty acid profiling chlorophyta lipid biomarker

Biosynthetic Pathway Specificity: Δ15 Desaturation vs. ω3 Desaturation Discriminates 9,12,15-16:3 from the 7,10,13 Isomer

The Trichoderma sp. AM076 system introduces a double bond specifically at the Δ15 position of 9,12-hexadecadienoic acid (16:2ω4) to yield 9,12,15-hexadecatrienoic acid (16:3ω1), confirming that this desaturation is mechanistically a Δ15 desaturation—not an ω3 desaturation—because the substrate already carries two double bonds that shift the ω designation [1]. In contrast, plant ω3 desaturases acting on 7,10-hexadecadienoic acid produce the 7,10,13 isomer by desaturating at the ω3 position [2]. The Trichoderma mutant with enhanced linolenic acid accumulation also upregulates 16:3ω1 production as a major PUFA when grown on palmitoleic acid (16:1ω7), demonstrating pathway co-regulation that is distinct from plant-type ω3 desaturation systems [1].

fatty acid desaturase regioselectivity Δ15 desaturation Trichoderma biotransformation PUFA biosynthesis

Patent-Protected Cosmetic Utility: Hexadecatrienoic Acid as a Specified Active in Topical Skin Compositions

Indian Patent 203174 (granted to Hindustan Lever Limited, deriving from WO 03/013462) claims cosmetic compositions comprising 0.0001% to 50% by weight of a highly unsaturated C16 fatty acid having at least three double bonds—specifically naming hexadecatrienoic acid—for improving skin condition and appearance, including anti-aging and skin lightening benefits [1]. The patent explicitly enumerates permissible double bond configurations including the (c7, c10, c13) pattern and the tetraenoic (c6, c9, c12, c15) pattern, confirming industrial recognition of the C16 polyunsaturated scaffold as a functionally distinct active ingredient class that cannot be replaced by C18 PUFAs such as α-linolenic acid without loss of claimed formulation efficacy [1].

cosmetic composition patent anti-aging fatty acid hexadecatrienoic acid dermatological skin lightening PUFA

ω1 Terminal Unsaturation Structural Determinant: Differentiation from the Omega-3 Isomer in Oxylipin Biosynthetic Potential

The terminal double bond position at ω1 in 9,12,15-hexadecatrienoic acid creates a structural motif that is fundamentally distinct from the ω3 terminal position in the 7,10,13 isomer. The validated lipoxygenase (LOX) pathway in plants preferentially dioxygenates the (7Z,10Z,13Z)-hexadecatrienoic acid isomer to produce dinor-oxophytodienoic acid (dinor-OPDA) derivatives, demonstrating that the ω3 double bond is a critical substrate recognition element for plant LOX enzymes [1][2]. The ω1 isomer lacks the necessary 1,4-pentadiene system ending at the ω3 position and is therefore predicted to be a poor substrate for the same LOX enzymes, potentially entering alternative metabolic routes or accumulating intact—a property that may be advantageous in applications requiring metabolic stability or distinct oxylipin profiles [3].

oxylipin biosynthesis terminal double bond lipoxygenase substrate specificity fatty acid structure-activity

Procurement-Relevant Application Scenarios for 9,12,15-Hexadecatrienoic Acid Based on Verified Differentiation Evidence


Chemotaxonomic Identification and Phylogenetic Fingerprinting of Codium and Related Chlorophyte Genera

Based on the confirmed presence of hexadecatrienoic acid at 7.2–9.5% of total fatty acids across multiple Codium species—and the complete absence of hexadecatetraenoic acid (C16:4)—researchers conducting algal biodiversity surveys, phylogenetic studies, or quality control of algal biomass can use this compound as a validated genus-level chemotaxonomic marker [1]. Procurement of authentic 9,12,15-hexadecatrienoic acid standard is essential for accurate GC-MS retention time alignment and quantification in environmental samples, as the 7,10,13 isomer elutes at a different retention time and would lead to false-positive identifications [1].

Metabolic Engineering of Yeast and Fungal Platforms for Selective C16 ω1 PUFA Production

The demonstrated 5.4-fold higher relative Δ15 conversion efficiency of the Cop-odeA desaturase on C16 substrates (11.4% conversion of 9,12-hexadecadienoic acid to 9,12,15-hexadecatrienoic acid) compared to C18 substrates (2.1% conversion of linoleic acid to α-linolenic acid) provides a quantitative rationale for selecting this enzyme-substrate pair in recombinant PUFA production campaigns [2]. Bioprocess engineers designing Saccharomyces cerevisiae or Yarrowia lipolytica production strains for novel PUFAs should source the 9,12,15 isomer as an analytical reference standard to validate product identity, as the ω1 terminal unsaturation distinguishes it from all common ω3 and ω6 fermentation products [2].

Cosmetic and Personal Care Formulation Development Requiring C16 Polyunsaturated Fatty Acid Actives

Indian Patent 203174 establishes a protected composition space for hexadecatrienoic acid in anti-aging and skin-lightening cosmetic formulations at 0.0001–50 wt%, explicitly distinguishing C16 polyunsaturated fatty acids from their C18 counterparts [3]. Cosmetic R&D laboratories developing products within this patent landscape require isomer-verified 9,12,15-hexadecatrienoic acid for prototype formulation, stability testing, and efficacy studies, as substitution with the 7,10,13 isomer or with α-linolenic acid would fall outside the claimed composition scope and may exhibit different dermatological properties due to distinct double bond topology [3].

Oxylipin and Fatty Acid-Derived Signaling Molecule Research Requiring ω1-Specific Substrates

Because the plant lipoxygenase pathway preferentially dioxygenates the ω3 isomer (7,10,13-16:3) to form dinor-OPDA, the ω1 isomer (9,12,15-16:3) is predicted to resist LOX-mediated turnover and may enter alternative metabolic routes or remain unmetabolized, based on the established regioselectivity of fatty acid desaturases and LOX enzymes [4]. Investigators studying structure-activity relationships in oxylipin signaling, fatty acid-derived volatiles, or the substrate specificity of novel desaturases and lipoxygenases should obtain the 9,12,15 isomer to compare metabolic fate against the well-characterized 7,10,13 isomer, enabling direct experimental determination of ω1 vs. ω3 positional effects on enzyme recognition [4].

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